molecular formula C18H22N2O4S B1450185 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid CAS No. 1677681-02-5

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid

Cat. No. B1450185
CAS RN: 1677681-02-5
M. Wt: 362.4 g/mol
InChI Key: CBMTWQVOOWMNQX-UHFFFAOYSA-N
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Description

“4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C18H22N2O4S . It is also known by other names such as “4- (4-Boc-piperazin-1-yl)benzo [b]thein-2-carboxylate” and "4- (4- (tert-butoxycarbonyl)piperazin-1-yl)benzo [b]thiophene-2-carboxylic acid" .


Synthesis Analysis

This compound is an intermediate in the synthesis of Brexpiprazole . Unfortunately, the exact synthesis process is not available in the search results.


Molecular Structure Analysis

The molecular weight of this compound is 362.45 . The InChI code for this compound is 1S/C18H22N2O4S/c1-18(2,3)24-17(23)20-9-7-19(8-10-20)13-5-4-6-14-12(13)11-15(25-14)16(21)22/h4-6,11H,7-10H2,1-3H3,(H,21,22) .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 476.9±40.0 °C at 760 mmHg, and a flash point of 242.2±27.3 °C . It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its ACD/LogP is 1.93 .

Scientific Research Applications

Psychiatric Medication Synthesis

This compound is an intermediate in the synthesis of Brexpiprazole , a medication used for the treatment of schizophrenia and as an adjunct therapy for major depressive disorder . The unique structure of the compound allows for the creation of Brexpiprazole which acts on various neurotransmitter receptors, illustrating its importance in psychiatric medication development.

Mechanism of Action

Target of Action

It is noted that this compound is an intermediate in the synthesis ofBrexpiprazole . Brexpiprazole is known to act on multiple targets, including serotonin, dopamine, and adrenergic receptors.

Mode of Action

Given its role as an intermediate in the synthesis of Brexpiprazole , it may be inferred that it might interact with similar targets and exert similar effects.

Biochemical Pathways

As an intermediate in the synthesis of Brexpiprazole , it may be involved in similar pathways, such as the modulation of serotonin, dopamine, and adrenergic signaling

Pharmacokinetics

The compound’s predicted properties include a boiling point of 554.7±50.0 °C and a density of 1.312±0.06 g/cm3 . Its pKa is predicted to be 3.94±0.30 , which could influence its absorption and distribution in the body

properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-18(2,3)24-17(23)20-9-7-19(8-10-20)13-5-4-6-14-12(13)11-15(25-14)16(21)22/h4-6,11H,7-10H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMTWQVOOWMNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=C(SC3=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid

CAS RN

1677681-02-5
Record name 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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